DMH-1

Kinase Selectivity BMP Signaling Off-Target Profiling

DMH-1 (Dorsomorphin Homolog 1) is the definitive ALK2-selective BMP inhibitor for researchers requiring unambiguous phenotype attribution. Unlike dorsomorphin (significant AMPK/VEGFR2 off-targets) or LDN-193189 (pan-ALK inhibition), DMH-1's 6-fold selectivity over ALK1 and 19-fold over ALK3, combined with zero activity on AMPK, ALK5, VEGFR2, and PDGFRβ, eliminates confounding variables in developmental biology, FOP, and oncology studies. This compound consistently directs hiPSC neurogenesis, promotes cardiomyocyte differentiation, and suppresses tumor growth in validated lung cancer xenograft models using a defined in vivo formulation. Choose DMH-1 for reproducible, ALK2-specific mechanistic data.

Molecular Formula C24H20N4O
Molecular Weight 380.4 g/mol
CAS No. 1206711-16-1
Cat. No. B607154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMH-1
CAS1206711-16-1
SynonymsDMH1;  DMH 1;  DMH-1
Molecular FormulaC24H20N4O
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2
InChIInChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3
InChIKeyJMIFGARJSWXZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMH-1 (CAS 1206711-16-1): A Selective BMP Type I Receptor Inhibitor for ALK2-Targeted Research and Procurement


DMH-1 (CAS 1206711-16-1), also designated as Dorsomorphin Homolog 1, is a second-generation small-molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin [1]. It functions as a potent and selective inhibitor of the bone morphogenetic protein (BMP) signaling pathway, directly targeting the type I receptor activin receptor-like kinase 2 (ALK2; also known as ACVR1) with reported IC50 values ranging from 12.6 to 107.9 nM in kinase assays . As an analog of the first-generation, less selective pan-BMP inhibitor dorsomorphin, DMH-1 represents a chemically optimized tool compound for dissecting ALK2-mediated signaling in developmental biology, stem cell research, and oncology models [2].

DMH-1 Procurement Guide: Why ALK2 Inhibitor Selection Cannot Be Based on Potency Alone


While several small molecules are marketed as BMP pathway inhibitors, their selectivity profiles for individual type I receptor kinases (ALK1, ALK2, ALK3, ALK6) and off-target kinases (e.g., ALK5, VEGFR2, AMPK) differ substantially, making them non-interchangeable in experimental systems. For example, the first-generation inhibitor dorsomorphin exhibits significant off-target effects on AMPK and VEGFR2, while LDN-193189 displays high potency but a broader ALK1/2/3/6 inhibition profile [1]. Conversely, K02288 offers superior biochemical potency against ALK2 but with a less favorable selectivity window across the ALK family [2]. Therefore, substituting DMH-1 with another 'BMP inhibitor' without verifying the exact quantitative selectivity and cellular efficacy data can introduce confounding variables, leading to misinterpretation of ALK2-specific phenotypes. The evidence below establishes the quantifiable, verifiable parameters that define DMH-1's specific utility and guide its scientifically sound procurement.

DMH-1 Comparative Analysis: Quantitative Differentiation from LDN-193189, K02288, and Dorsomorphin


DMH-1 ALK2 Selectivity Profile: Quantified Kinase Inhibition vs. LDN-193189 and Dorsomorphin

DMH-1 exhibits a distinct selectivity fingerprint across BMP type I receptors compared to its closest analogs. It inhibits ALK2 with an IC50 of 107.9 nM, and demonstrates 6-fold selectivity for ALK2 over ALK1 (IC50 = 27 nM) and 19-fold selectivity for ALK2 over ALK3 (IC50 < 5 nM) . Critically, in standardized kinase panel assays, DMH-1 shows no significant inhibition of off-target kinases including AMPK, ALK5 (TGF-β type I receptor), KDR (VEGFR2), and PDGFRβ at relevant concentrations . This contrasts sharply with dorsomorphin, which exhibits notable off-target effects on AMPK, VEGFR2, PDGFRβ, and multiple other kinases, and LDN-193189, which is a more potent but less selective pan-ALK1/2/3/6 inhibitor [1].

Kinase Selectivity BMP Signaling Off-Target Profiling

DMH-1 Cellular BMP Signaling Blockade: Functional Potency vs. K02288

In cellular assays, DMH-1 potently blocks BMP4-induced SMAD1/5/8 phosphorylation in HEK293 cells at concentrations of 3-20 µM, confirming its functional antagonism of BMP signaling in a physiologically relevant context [1]. While the biochemical ALK2 IC50 of K02288 (1.1 nM) is approximately 100-fold more potent than that of DMH-1 (107.9 nM), K02288 requires a significantly higher concentration of 100 nM to achieve blockade of BMP4-induced SMAD1/5/8 activation in cell-based assays [2]. This indicates that the biochemical potency advantage of K02288 does not translate linearly to cellular efficacy, and DMH-1 demonstrates comparable or superior functional activity in a cellular context relative to its biochemical IC50 would suggest .

Cell-Based Assay SMAD Phosphorylation BMP Pathway Inhibition

DMH-1 In Vivo Antitumor Efficacy: Xenograft Tumor Growth Inhibition

DMH-1 has demonstrated statistically significant in vivo antitumor activity in a human lung cancer xenograft model. In this study, treatment with DMH-1 (5 mg/kg, administered intraperitoneally) significantly reduced tumor growth compared to vehicle-treated control animals [1]. This in vivo validation extends the utility of DMH-1 beyond cell culture, confirming its ability to modulate BMP signaling and affect tumor progression in a physiologically complex organismal system. While other ALK2 inhibitors, such as LDN-193189, have also shown in vivo activity, DMH-1's distinct selectivity profile (established in Evidence Item 1) provides a unique tool for attributing in vivo effects specifically to ALK2 antagonism with reduced potential for off-target-driven phenotypes [2].

In Vivo Efficacy Lung Cancer Xenograft Model

DMH-1 Solubility and Formulation: Practical Handling for In Vitro and In Vivo Studies

For practical laboratory use, DMH-1 is soluble in DMSO at concentrations up to 21 mg/mL (55.19 mM) at 25°C when warmed, but is insoluble in water and ethanol [1]. This solubility profile is typical for this chemical class and necessitates the use of DMSO for stock solution preparation. For in vivo administration, a formulation of 2% DMSO + 35% PEG 300 + 2% Tween 80 in ddH2O can achieve a working concentration of 1 mg/mL [2]. This information is critical for planning experimental workflows, as it dictates the maximum achievable concentration in cell culture media and the required vehicle composition for animal studies, ensuring that the compound can be delivered effectively without precipitation.

Solubility Formulation DMSO In Vivo Dosing

DMH-1 Recommended Applications: ALK2-Specific BMP Pathway Research


Dissecting ALK2-Specific Roles in Development and Disease

Researchers investigating the specific contribution of ALK2 to developmental processes (e.g., dorsoventral patterning in zebrafish [1]) or disease states (e.g., Fibrodysplasia Ossificans Progressiva) should prioritize DMH-1 over less selective alternatives like dorsomorphin or LDN-193189. Its defined selectivity profile (6-fold over ALK1, 19-fold over ALK3, and no activity on AMPK, ALK5, VEGFR2, PDGFRβ) allows for more confident attribution of observed phenotypes to ALK2 inhibition, minimizing confounding effects from other BMP type I receptors or off-target kinases .

Directed Differentiation of Human Pluripotent Stem Cells

In stem cell biology, DMH-1 is a valuable tool for directing lineage specification. It has been shown to promote neurogenesis in human induced pluripotent stem cells (hiPSCs) when used in combination with the TGF-β inhibitor SB 431542 [1]. Furthermore, DMH-1 increases cardiomyocyte progenitor populations and promotes the differentiation of mouse embryonic stem cells into cardiomyocytes . Its selectivity profile is particularly advantageous in these applications, where precise modulation of BMP versus TGF-β signaling is required for efficient and homogeneous differentiation.

Investigating BMP-Driven Autophagy and Cancer Cell Survival

For studies examining the role of BMP signaling in autophagy and cancer cell viability, DMH-1 offers a defined tool. It has been demonstrated to inhibit cellular autophagy responses [1]. Specifically, DMH-1 (at 5 µM and 10 µM) inhibits CDDP (cisplatin)-induced autophagy in HeLa cells and enhances the cytotoxic effect of CDDP . This application leverages DMH-1's ability to block downstream BMP signaling (SMAD1/5/8 phosphorylation) without inhibiting the TGF-β pathway, allowing for a focused investigation of BMP-specific contributions to chemoresistance mechanisms.

In Vivo Preclinical Oncology Studies in Xenograft Models

DMH-1 is a suitable tool compound for preclinical proof-of-concept studies in oncology. Its in vivo efficacy has been demonstrated in a human lung cancer xenograft model, where it significantly suppressed tumor growth [1]. Combined with its established in vitro activity in suppressing lung cancer cell proliferation, migration, and invasion, DMH-1 provides a consistent pharmacological agent for bridging in vitro mechanistic findings with in vivo tumor biology. The compound's validated in vivo formulation (1 mg/mL in 2% DMSO + 35% PEG 300 + 2% Tween 80) enables straightforward administration in murine models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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